molecular formula C20H24N4O4S B2562080 5-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one CAS No. 2320889-77-6

5-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one

Cat. No. B2562080
CAS RN: 2320889-77-6
M. Wt: 416.5
InChI Key: HCWLAAYLGFMGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which this compound is a part of, has been widely studied . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H24N4O4S and a molecular weight of 416.5.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of new compounds with antimicrobial activities. For example, compounds with a sulfonamido moiety have been synthesized for their potential as antibacterial agents, indicating the relevance of such chemical modifications in enhancing biological activity against pathogens (Azab, Youssef, & El-Bordany, 2013).

Antifungal and Anti-tubercular Agents

Research on tetrahydropyrimidine–isatin hybrids has been conducted to evaluate their antibacterial, antifungal, and anti-tubercular activity, showcasing the compound's potential in addressing various infectious diseases (Akhaja & Raval, 2012).

Anticancer Potential

The exploration of novel isatin derivatives for their pharmacological activities has revealed promising anticancer properties against CNS, breast, and lung cancer. This highlights the compound's potential utility in developing new therapeutic agents for cancer treatment (Selvam, Rajasekaran, Murugesh, Ramohan, & Clerco, 2004).

Synthesis and Biological Evaluation

Further synthesis efforts have led to the development of compounds with potential biological activities, such as the synthesis of 1,3,4-oxadiazole bearing compounds for their butyrylcholinesterase inhibitory activity, which could be relevant for treating neurological disorders (Khalid et al., 2016).

Antiviral Activities

The synthesis of derivatives targeting HIV demonstrates the compound's relevance in virology research, offering a pathway for developing new antiviral drugs (Selvam, Chandramohan, De Clercq, Witvrouw, & Pannecouque, 2001).

Future Directions

The future directions of research on this compound could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and could lead to the discovery of new drugs .

properties

IUPAC Name

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13-14(2)21-12-22-20(13)28-11-15-5-7-24(8-6-15)29(26,27)17-3-4-18-16(9-17)10-19(25)23-18/h3-4,9,12,15H,5-8,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWLAAYLGFMGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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